molecular formula C23H22N4O7S B11530344 N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide

N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B11530344
M. Wt: 498.5 g/mol
InChI Key: DTYWRTNWJVBPAA-BUVRLJJBSA-N
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Description

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the nitro and sulfonamide groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may produce various oxidized forms of the compound .

Scientific Research Applications

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H22N4O7S/c1-33-20-13-12-17(14-21(20)34-2)15-24-25-23(28)16-26(18-8-4-3-5-9-18)35(31,32)22-11-7-6-10-19(22)27(29)30/h3-15H,16H2,1-2H3,(H,25,28)/b24-15+

InChI Key

DTYWRTNWJVBPAA-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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